molecular formula C25H23N7O3S B608380 KRH-594 free acid CAS No. 167006-13-5

KRH-594 free acid

Cat. No.: B608380
CAS No.: 167006-13-5
M. Wt: 501.565
InChI Key: UFZKNCXXIFQTNB-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRH-594, also known as WK-1492;  WK-14922K, is a potent, specific and insurmountable AT1 receptor antagonist. KRH-594 prevents end-organ damage in stroke-prone spontaneously hypertensive/Izm rats. KRH-594 ameliorates nephropathy and hyperlipidaemia in diabetic spontaneously hypertensive rats.

Scientific Research Applications

Pharmacological Profiles

KRH-594, known as dipotassium (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate, is primarily studied for its properties as an angiotensin II (AII) receptor antagonist. It has shown potential in the treatment of hypertension by selectively binding to AT1 receptors, demonstrating high specificity and efficacy (Tamura et al., 1997).

Cardiovascular Effects

In research focused on cardiovascular health, KRH-594 has been noted for its potential in preventing end-organ damage and improving survival rates in certain hypertensive rat models (Inada et al., 2001). Additionally, its effects on experimental hypertension, including different types of hypertensive models, have been explored, indicating its role in mitigating high blood pressure without significant side effects (Inada et al., 1999).

Renal Health and Diabetic Conditions

Studies have also shown that KRH-594 may be beneficial in ameliorating nephropathy and hyperlipidemia, particularly in diabetic hypertensive rat models. This highlights its potential use in managing complications associated with diabetes and hypertension (Inada et al., 2000).

Binding and Specificity Analysis

Further in-depth studies on KRH-594 have been conducted to understand its binding properties and specificity towards AT1 and AT2 receptors. This research provides insights into its mechanism of action and potential therapeutic applications (Inada et al., 2002).

Additional Pharmacological Research

More comprehensive pharmacological profiles and studies on KRH-594 have been conducted, examining its insurmountable suppression of AII-induced contractions and high specificity for AT1 receptors, which further validates its therapeutic potential (Tamura et al., 1997).

Properties

CAS No.

167006-13-5

Molecular Formula

C25H23N7O3S

Molecular Weight

501.565

IUPAC Name

(Z)-2-((3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamoyl)cyclopent-1-ene-1-carboxylic acid

InChI

InChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31)/b26-25-

InChI Key

UFZKNCXXIFQTNB-QPLCGJKRSA-N

SMILES

O=C(C1=C(C(O)=O)CCC1)/N=C2SC(CC)=NN\2CC3=CC=C(C4=CC=CC=C4C5=NN=NN5)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KRH-594 free acid;  WK-1492;  WK-14922K;  WK1492;  WK14922K.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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